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Introduction
(rel)-Asperparaline A is a fungal metabolite belonging to the prenylated indole alkaloid family.

First isolated in 1997 from Aspergillus japonicus by Hayashi and colleagues, and independently

as aspergillimide by Everett and coworkers, this natural product has garnered significant

interest due to its unique chemical architecture and biological activity.[1] Structurally, it is

characterized by a complex pentacyclic core featuring a bicyclo[2.2.2]diazaoctane framework

and an unusual spiro-succinimide moiety, a rare motif in natural products.[2] The intricate

stereochemistry and the presence of multiple quaternary centers have made it a challenging

target for total synthesis.[1][3]

Biogenetically, (rel)-Asperparaline A is derived from L-tryptophan, L-isoleucine, and a

dimethylallyl pyrophosphate (DMAPP) unit.[4][5] The distinctive spiro-succinimide ring is

believed to be formed through the oxidative degradation of the tryptophan indole ring.[2]

Functionally, (rel)-Asperparaline A exhibits potent paralytic effects against silkworms and has

been identified as a strong and selective non-competitive antagonist of insect nicotinic

acetylcholine receptors (nAChRs).[5][6] This mode of action makes it a molecule of interest for

the development of novel insecticides. This technical guide provides an in-depth overview of
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the chemical structure, stereochemistry, and key experimental data related to (rel)-
Asperparaline A.

Chemical Structure and Stereochemistry
The chemical structure of (rel)-Asperparaline A is depicted below. The relative

stereochemistry of the molecule was determined by X-ray crystallography.[6] While the

absolute configuration of (rel)-Asperparaline A itself has not been reported, the first

asymmetric total synthesis of its close analogue, ent-asperparaline C, established an all-(S)

configuration for the natural enantiomer of Asperparaline C.[6][7] This strongly suggests that

the naturally occurring enantiomer of Asperparaline A also possesses an all-(S) configuration at

its core stereocenters.[6]

Systematic Name: (1'S,3R,3a'S,6'S,8a'R)-3,5',5',8a'-tetamethyl-1'-propylspiro[pyrrolidine-3,7'-

pyrrolo[2',1':2,3]imidazo[4,5-f]indolizine]-2,5,8'(1'H,6'H,9'H)-trione

Molecular Formula: C₂₀H₂₉N₃O₃

Molecular Weight: 359.46 g/mol

Data Presentation
Spectroscopic Data
The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for

(rel)-Asperparaline A as reported by Hayashi et al. (1997). The spectra were recorded in

CDCl₃.

Table 1: ¹H NMR Data for (rel)-Asperparaline A (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

4.08 d 12.5 H-1a

3.84 dd 12.5, 3.0 H-1b

2.88 m H-2

1.05 d 6.5 3-Me

3.15 s N(4)-Me

2.98 s N(8)-Me

2.35 m H-10a

1.95 m H-10b

1.75 m H-11a

1.55 m H-11b

1.90 m H-12

0.95 t 7.5 H-14

1.45 m H-13

1.25 s 15-Me

1.20 s 15-Me

Table 2: ¹³C NMR Data for (rel)-Asperparaline A (125 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15620962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Carbon Atom

178.1 C-5

176.2 C-7

171.9 C-9

71.1 C-3a

67.8 C-8a

59.8 C-6

53.4 C-2

47.9 C-15

45.3 C-1

35.8 C-3

35.5 C-12

31.9 N(4)-Me

29.8 N(8)-Me

28.1 C-10

25.4 15-Me

23.9 15-Me

18.2 C-13

17.5 3-Me

14.3 C-14

Experimental Protocols
Isolation of (rel)-Asperparaline A
The following is a summary of the isolation protocol described by Hayashi et al. (1997):
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Fermentation:Aspergillus japonicus JV-23 was cultured on okara (a soybean residue) at

25°C for 14 days.

Extraction: The fermented okara was extracted with methanol. The methanol extract was

concentrated and partitioned between water and dichloromethane. The organic layer was

then subjected to a hexane-methanol partition.

Chromatography: The methanolic fraction was concentrated and subjected to silica gel

column chromatography using a hexane-ethyl acetate gradient, followed by an ethyl acetate-

methanol gradient.

Purification: The active fractions were further purified by silica gel column chromatography

with a chloroform-methanol gradient to yield pure (rel)-Asperparaline A.

X-ray Crystallography
The structure of (rel)-Asperparaline A was confirmed by single-crystal X-ray diffraction

analysis. While a detailed crystallographic information file (CIF) is not readily available in public

databases, the original publication by Hayashi et al. (1997) provides an ORTEP drawing which

unequivocally establishes the relative stereochemistry of the molecule. The key findings from

the X-ray analysis are the cis-fusion of the bicyclo[2.2.2]diazaoctane core and the relative

configuration of the stereocenters.

Total Synthesis of ent-Asperparaline C
The first total synthesis of a member of the asperparaline family was achieved for ent-

Asperparaline C by Dokli et al. in 2019. This synthesis was crucial for determining the absolute

stereochemistry of the natural product. The key steps of this enantioselective synthesis include:

Starting Material: The synthesis commenced from L-proline.

Core Formation: A key oxidative radical cyclization was employed to construct the

bicyclo[2.2.2]diazaoctane core.

Spirocycle Construction: A singlet oxygen Diels-Alder reaction followed by a reductive

spirocyclization was utilized to form the characteristic spiro-succinimide moiety.

Final Steps: Selective reduction of a tertiary amide completed the synthesis.
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The detailed experimental procedures, including reaction conditions and characterization of all

intermediates, are available in the supplementary information of the original publication (Dokli,

I., et al., Chem. Commun., 2019, 55, 3931-3934).

Mandatory Visualization
Biosynthetic Pathway of (rel)-Asperparaline A
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Fermentation

Methanol Extraction

Solvent Partitioning

Silica Gel Chromatography 1

Silica Gel Chromatography 2

Pure (rel)-Asperparaline A
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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